1-Amino-3-benzoimidazol-1-yl-propan-2-ol 1-Amino-3-benzoimidazol-1-yl-propan-2-ol
Brand Name: Vulcanchem
CAS No.: 109540-56-9
VCID: VC20745275
InChI: InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2
SMILES: C1=CC=C2C(=C1)N=CN2CC(CN)O
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

1-Amino-3-benzoimidazol-1-yl-propan-2-ol

CAS No.: 109540-56-9

Cat. No.: VC20745275

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-benzoimidazol-1-yl-propan-2-ol - 109540-56-9

Specification

CAS No. 109540-56-9
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 1-amino-3-(benzimidazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2
Standard InChI Key AOSFMYBATFLTAQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC(CN)O
Canonical SMILES C1=CC=C2C(=C1)N=CN2CC(CN)O

Introduction

General Information and Properties

1-Amino-3-benzoimidazol-1-yl-propan-2-ol (CAS No.: 109540-56-9) is a benzimidazole derivative characterized by its unique structural features that include a benzimidazole ring system connected to an amino alcohol functional group. The compound has a molecular formula of C10H13N3O with a molecular weight of 191.23 g/mol. The presence of both amino and hydroxyl groups contributes to its potential hydrogen bonding capabilities, while the benzimidazole ring provides a rigid, aromatic core that can participate in π-stacking interactions with biological targets.

Structural Properties

The molecular structure of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol consists of three primary components: the benzimidazole heterocyclic system, a propanol linker, and a terminal amino group. This arrangement creates a molecule with multiple functional sites that can engage in various types of chemical interactions. The benzimidazole moiety features a fused benzene and imidazole ring system, which contributes to the compound's planar character and aromaticity. The nitrogen atoms in the imidazole portion provide basic sites for potential hydrogen bond acceptor interactions, while the amino and hydroxyl groups can serve as both hydrogen bond donors and acceptors.

Physical Properties

Table 1: Physical Properties of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
AppearanceSolid
CAS Number109540-56-9
SolubilitySoluble in polar organic solvents
Use CategoryResearch chemical, pharmaceutical intermediate

The compound's solubility profile makes it suitable for various laboratory applications, particularly in medicinal chemistry research where compounds need to be dissolved in appropriate solvents for biological testing. The presence of both hydrophilic functional groups (amino and hydroxyl) and a hydrophobic benzimidazole core contributes to its moderate polarity, affecting its distribution in biological systems.

Synthesis Methods

The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol typically involves multi-step organic reactions that begin with benzoimidazole derivatives as the starting materials. Several synthetic approaches have been developed to efficiently produce this compound with high purity.

Common Synthetic Approaches

One established method for synthesizing 1-Amino-3-benzoimidazol-1-yl-propan-2-ol involves the reaction of 2-bromo-benzimidazole with an appropriate amino alcohol under controlled conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrogen of the benzimidazole attacks the electrophilic carbon adjacent to the leaving group in the amino alcohol. The reaction conditions are critical for optimizing yield and purity, with parameters such as temperature, solvent choice, and reaction time requiring careful monitoring.

Reaction Conditions and Optimization

The synthesis is commonly performed in dry solvents at elevated temperatures to facilitate the reaction and minimize side product formation. Typical reaction conditions include:

Table 2: Optimal Reaction Conditions for Synthesis

ParameterCondition
SolventAnhydrous DMF or acetonitrile
Temperature60-80°C
Reaction Time12-24 hours
CatalystBases such as K2CO3 or Cs2CO3
PurificationColumn chromatography
Monitoring MethodThin-layer chromatography (TLC), NMR

After the reaction is complete, purification via column chromatography is typically performed to isolate the desired product from any unreacted starting materials or side products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Alternative Synthesis Routes

Drawing from analogous benzimidazole derivatives synthesis methods, an alternative approach might involve N-alkylation reactions similar to those used for related compounds. For instance, the synthesis of 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ols involves N-alkylation of benzimidazoles with alkylating agents like 3-bromopropan-1-ol in the presence of bases such as K2CO3 in polar aprotic solvents . This methodology could potentially be adapted for the synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol by using appropriate amino-functionalized precursors.

Chemical Reactivity

The chemical reactivity of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is largely determined by its functional groups, each of which can participate in various chemical transformations. Understanding these reactivity patterns is essential for developing derivatives with enhanced pharmacological properties.

Reaction Profiles

Table 3: Typical Reactions of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Functional GroupReaction TypeTypical ReagentsExpected Products
Primary AmineAcylationAcid chlorides, anhydridesAmides
Primary AmineReductive AminationAldehydes/ketones + reducing agentsSecondary/tertiary amines
HydroxylEsterificationCarboxylic acids, acid chloridesEsters
HydroxylOxidationPCC, Dess-Martin periodinaneKetones
BenzimidazoleElectrophilic SubstitutionElectrophilesSubstituted benzimidazoles

These reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze reaction mixtures and confirm product formation.

ModificationTarget GroupPotential Effect
AcylationAminoIncreased lipophilicity, altered binding profile
EsterificationHydroxylProdrug formation, enhanced cellular uptake
N-AlkylationAminoModified selectivity, improved metabolic stability
HalogenationBenzimidazoleEnhanced binding affinity, altered electronic properties

These structural modifications could lead to derivatives with improved therapeutic potential for various indications, particularly in oncology research.

Comparison with Related Compounds

Several benzimidazole derivatives share structural similarities with 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, providing valuable insights into structure-activity relationships and potential applications.

Structural Analogues

Related compounds include 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS: 1341133-87-6) and 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol (CAS: 2950966) . These analogues differ in the position of functional groups, substitution patterns, or additional structural features, which can significantly impact their physicochemical properties and biological activities.

Table 5: Comparison of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-Amino-3-benzoimidazol-1-yl-propan-2-olC10H13N3O191.23 g/molPrimary structure under discussion
3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-olC10H12ClN3O225.67 g/molAmino group at 2-position of benzimidazole, chloro substituent at 5-position
Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-olsVariesVariesTetrabromo substitution on benzimidazole ring, various acyl modifications

Activity Profiles

The biological activity profiles of these related compounds provide insights into how structural modifications affect function. For instance, research on acyl derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols has shown that modifications can significantly impact their ability to inhibit CK2 kinase in breast cancer cells, with lipophilicity playing a crucial role in determining intracellular inhibitory potency . This suggests that similar modifications to 1-Amino-3-benzoimidazol-1-yl-propan-2-ol might also yield derivatives with enhanced biological activities.

Future Research Directions

Given the current understanding of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol and its potential applications, several avenues for future research can be identified.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable for understanding how modifications to different parts of the 1-Amino-3-benzoimidazol-1-yl-propan-2-ol scaffold affect its biological activity. This could involve synthesizing a series of derivatives with variations in:

  • The position and nature of substituents on the benzimidazole ring

  • Modifications to the amino group (e.g., alkylation, acylation)

  • Alterations to the hydroxyl group (e.g., esterification, replacement with other functional groups)

  • Changes to the propyl linker length or incorporation of additional functional groups

Target Identification and Validation

Further research could focus on identifying the specific protein targets of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol and validating its mechanism of action. This could involve:

  • Protein kinase profiling to identify specific kinases inhibited by the compound

  • X-ray crystallography studies to elucidate binding modes

  • Cell-based assays to confirm target engagement and functional consequences

  • In vivo studies to assess pharmacokinetic properties and efficacy in disease models

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